molecular formula C18H34O6 B7856899 Sorbitan laurate CAS No. 1341-12-4

Sorbitan laurate

Cat. No.: B7856899
CAS No.: 1341-12-4
M. Wt: 346.5 g/mol
InChI Key: LWZFANDGMFTDAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan laurate is synthesized through esterification, a chemical reaction between sorbitol and lauric acid . The process involves the following steps:

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where sorbitol and lauric acid are heated together in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Comparison with Similar Compounds

Comparison: Sorbitan laurate is unique due to its specific fatty acid component, lauric acid, which provides distinct emulsifying properties. Compared to other sorbitan esters, this compound is more hydrophilic, making it particularly effective in formulations requiring a higher degree of water solubility . Its mild nature also makes it suitable for sensitive skin applications, unlike some other sorbitan esters that may cause irritation .

Properties

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-hydroxyethyl] dodecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZFANDGMFTDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324260
Record name 3,6-Anhydro-1-O-dodecanoylhexitol
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Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS]
Record name Sorbitan monolaurate
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CAS No.

16287-68-6, 5959-89-7, 1338-39-2
Record name NSC406169
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Record name D-Glucitol, 1,4-anhydro-, 6-dodecanoate
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Record name 3,6-Anhydro-1-O-dodecanoylhexitol
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Record name 1,4-anhydro-D-glucitol 6-dodecanoate
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Record name Sorbitan laurate
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Record name Sorbitan laurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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